4-Methyl-2-(phenylethynyl)aniline
Overview
Description
4-Methyl-2-(phenylethynyl)aniline is a chemical compound with the molecular formula C15H13N . It has an average mass of 207.270 Da and a monoisotopic mass of 207.104797 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a methyl group and a phenylethynyl group attached to it . The exact structure would require more detailed analysis such as NMR or X-ray crystallography.Scientific Research Applications
1. Use in Chemodosimeters
4-Methyl-2-(phenylethynyl)aniline has been utilized in the development of chemodosimeters. A study by Dey, Chatterjee, and Ranu (2011) demonstrated the use of 2-arylethynyl anilines, including this compound, in detecting nitrite ions in water. The reaction of these anilines with nitrite ions in aqueous acidic media produces 4(1H)-cinnolones, which exhibit a yellow color and UV absorbance, highlighting its potential for environmental monitoring applications (Dey, Chatterjee, & Ranu, 2011).
2. Photophysical and Morphology Properties in Thin Film Materials
Niu et al. (2013) synthesized novel organic semiconductor phenyl-oligothiophene derivatives, including compounds similar to this compound. These compounds demonstrated good thermal stability, potential as photovoltaic materials, and excellent fluorescence properties when applied in an optoelectric field. This research suggests their applicability in organic thin film materials and photovoltaic devices (Niu et al., 2013).
3. Alkylating Agent in Organic Synthesis
Shouji et al. (1994) explored the use of a compound structurally similar to this compound in organic synthesis. They synthesized poly(methyl-4-phenylthiophenylsulfonium), which served as an alkylating agent for various organic compounds. This indicates the potential of this compound derivatives in facilitating organic synthesis reactions (Shouji et al., 1994).
4. Optoelectronic Properties
Research by Han Li-yin (2013) on a compound structurally related to this compound highlighted its optoelectronic properties. The study focused on synthesizing and characterizing compounds for use as hole-transporting materials in organic photoconductive devices, suggesting a potential application in the field of electronics and materials science (Han Li-yin, 2013).
5. Fluorescence Thermometry
Cao et al. (2014) explored a derivative of this compound for use in fluorescence thermometry. They found that the fluorescence intensity of the compound increased with temperature, leading to stronger emissions in dimethyl sulfoxide. This property makes it a suitable candidate for ratiometrically detecting temperature, adding a unique application in temperature sensing and measurement (Cao et al., 2014).
Safety and Hazards
The safety data sheet for anilines indicates that they are considered hazardous . They are combustible liquids and may cause an allergic skin reaction. They can cause serious eye damage and may cause drowsiness or dizziness. They are suspected of causing genetic defects and cancer, and can cause damage to organs through prolonged or repeated exposure .
Future Directions
The future directions for research on 4-Methyl-2-(phenylethynyl)aniline could include further investigation of its synthesis, reactions, and properties, as well as potential applications in various fields. For example, anilines are important intermediates in the synthesis of many pharmaceuticals and other biologically active compounds .
properties
IUPAC Name |
4-methyl-2-(2-phenylethynyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-12-7-10-15(16)14(11-12)9-8-13-5-3-2-4-6-13/h2-7,10-11H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPUBTXMDKGDNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C#CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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